Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate
Description
Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate is a pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) derivative functionalized with electron-withdrawing 4-bromophenyl substituents at the 3,6-positions and bulky tert-butyl ester groups at the 2,5-positions. The bromine atoms enhance electron deficiency, making the compound suitable for optoelectronic applications, while the tert-butyl esters improve solubility in organic solvents, facilitating processing in device fabrication .
Properties
Molecular Formula |
C28H26Br2N2O6 |
|---|---|
Molecular Weight |
646.3 g/mol |
IUPAC Name |
ditert-butyl 1,4-bis(4-bromophenyl)-3,6-dioxopyrrolo[3,4-c]pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C28H26Br2N2O6/c1-27(2,3)37-25(35)31-21(15-7-11-17(29)12-8-15)19-20(23(31)33)22(16-9-13-18(30)14-10-16)32(24(19)34)26(36)38-28(4,5)6/h7-14H,1-6H3 |
InChI Key |
VAHFIJVBPRBARG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=C2C(=C(N(C2=O)C(=O)OC(C)(C)C)C3=CC=C(C=C3)Br)C1=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with di-tert-butyl malonate in the presence of a base, followed by cyclization and oxidation steps to form the pyrrolo[3,4-c]pyrrole core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts[4][4].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups .
Scientific Research Applications
Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl groups and pyrrolo[3,4-c]pyrrole core allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural Variations and Key Properties
The table below compares the target compound with structurally analogous DPP derivatives:
*Calculated based on analogous structures.
Electronic and Optical Properties
Target Compound vs. BDPP :
The replacement of 5-bromothiophene (BDPP) with 4-bromophenyl groups shifts the absorption spectrum due to differences in conjugation and electron affinity. Thiophene-based DPPs (e.g., BDPP) exhibit redshifted absorption (λmax ~700 nm) compared to phenyl derivatives, which typically absorb at shorter wavelengths (~500–600 nm) . The bromophenyl substituents may further lower the LUMO energy, enhancing electron-accepting capability for n-type semiconductors.
Crystallographic and Spectroscopic Data
- Crystal Packing: Mizuguchi (2003) reported that α-1,4-dioxo-3,6-diphenyl-DPP tert-butyl ester adopts a planar backbone with intermolecular π-π stacking distances of ~3.5 Å, critical for charge transport .
NMR Spectroscopy :
The tert-butyl groups in BDPP produce a distinct singlet at δ 1.64 ppm in ¹H NMR, a feature shared with the target compound. Aromatic proton signals differ: BDPP’s thiophene protons resonate at δ 8.09 and 7.17 ppm, while the target compound’s bromophenyl protons are expected near δ 7.5–7.8 ppm .
Commercial Availability and Pricing
Biological Activity
Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. Its structure features a pyrrolo[3,4-c]pyrrole core with multiple functional groups that may influence its interaction with biological systems.
- Molecular Formula: C24H24Br2N2O4
- Molecular Weight: 520.37 g/mol
- CAS Number: [Not available in search results]
Structural Characteristics
The compound contains:
- Two tert-butyl groups that enhance solubility and stability.
- Four bromophenyl substituents that may contribute to its biological activity through halogen bonding or electronic effects.
Anticancer Properties
Recent studies have indicated that pyrrole derivatives exhibit significant anticancer activity. Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole has been evaluated for its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assay
A study conducted on several human cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound effectively inhibited cell proliferation. The IC50 values were determined through MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| MCF-7 | 12.5 |
| A549 | 18.0 |
These results suggest a promising potential for further development as an anticancer agent.
The proposed mechanism of action includes:
- Inhibition of Cell Cycle Progression: The compound may induce cell cycle arrest at the G2/M phase.
- Induction of Apoptosis: Evidence suggests activation of apoptotic pathways through caspase activation.
Antimicrobial Activity
Another area of research focuses on the antimicrobial properties of this compound. Preliminary tests against various bacterial strains (e.g., E. coli, S. aureus) have shown moderate antibacterial activity.
Antimicrobial Efficacy Data
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
| Pseudomonas aeruginosa | 10 |
Conclusion and Future Directions
This compound exhibits notable biological activities that warrant further investigation. Its potential as an anticancer and antimicrobial agent presents opportunities for future research and development.
Research Recommendations
- In Vivo Studies: To validate the efficacy observed in vitro.
- Mechanistic Studies: To elucidate the detailed pathways involved in its biological activity.
- Structure-Activity Relationship (SAR) Studies: To optimize and enhance its pharmacological properties.
Q & A
Q. What are the common synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step protocols, including condensation reactions between brominated aryl aldehydes and diethyl acetamidomalonate, followed by cyclization under acidic or basic conditions. Key intermediates often include dihydropyridine derivatives, as seen in analogous pyrrolo[3,4-c]pyrrole-dione syntheses . Tert-butyl ester protection is critical for stabilizing reactive carboxyl groups during intermediate steps, as observed in related di-tert-butyl dicarboxylate systems .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) is essential for confirming regiochemistry and substituent positions. X-ray crystallography provides definitive structural validation, as demonstrated for structurally similar pyrrolo[3,4-c]pyrrole-diones . High-Performance Liquid Chromatography (HPLC) with UV-Vis detection ensures purity, particularly for brominated aromatic systems prone to halogen-based byproducts .
Q. What safety precautions are necessary when handling brominated aromatic intermediates during synthesis?
Brominated compounds require rigorous safety measures:
- Use personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ensure local exhaust ventilation to mitigate inhalation risks, as brominated aromatics may release toxic vapors during reflux .
- Store intermediates in airtight containers under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic structure of this compound?
Density Functional Theory (DFT) calculations can model the compound’s HOMO-LUMO gap, charge distribution, and bromine substituent effects on π-conjugation. For example, studies on chlorophenyl analogs (e.g., 3,6-bis(4-chlorophenyl)-pyrrolo[3,4-c]pyrrole-diones) reveal how halogen electronegativity modulates electron-withdrawing properties, guiding design for optoelectronic applications .
Q. How to resolve contradictions in reported reaction yields when using different catalytic systems?
Systematic screening of catalysts (e.g., Lewis acids like ZnCl₂ vs. organocatalysts) under controlled conditions (temperature, solvent polarity) is critical. For instance, discrepancies in dihydropyridine cyclization yields may arise from competing side reactions; kinetic studies and in-situ monitoring (e.g., FTIR) can identify optimal catalytic pathways . Training in experimental design, as emphasized in chemical biology methodologies, ensures reproducibility .
Q. What strategies optimize the compound’s solubility for biological assays without structural compromise?
- Co-solvent systems : Use DMSO-water gradients (≤10% DMSO) to enhance solubility while maintaining stability .
- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions, as seen in structurally related marine-derived pyrrolo-pyrrole-diones with improved bioavailability .
- Nanoparticle encapsulation : Lipid-based carriers can mitigate aggregation in aqueous media, a strategy validated for hydrophobic heterocycles .
Q. How to address discrepancies in thermal stability data across different studies?
Controlled thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) can standardize decomposition profiles. For example, variations in reported melting points may stem from polymorphic forms; differential scanning calorimetry (DSC) coupled with powder XRD can identify crystalline phases . Comparative studies with halogenated analogs (e.g., 4-chlorophenyl derivatives) highlight substituent effects on thermal resilience .
Q. What are the mechanistic implications of bromine substituents on photophysical properties in optoelectronic applications?
Bromine’s heavy-atom effect enhances spin-orbit coupling, potentially increasing intersystem crossing rates for triplet-state utilization in organic LEDs. Spectroscopic studies on 4-bromophenyl-substituted pyrrolo[3,4-c]pyrrole-diones show redshifted absorption bands (~20 nm vs. non-halogenated analogs), critical for tuning bandgaps in photovoltaic materials .
Methodological Notes
- Experimental Design : Follow protocols for analogous dihydropyridine and pyrrolo-pyrrole-dione syntheses, emphasizing tert-butyl protection-deprotection strategies .
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., XRD for crystallinity vs. DSC for phase transitions) and reference structurally characterized analogs .
- Safety and Compliance : Adhere to OSHA/NIOSH guidelines for halogenated compounds, including waste disposal protocols for brominated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
